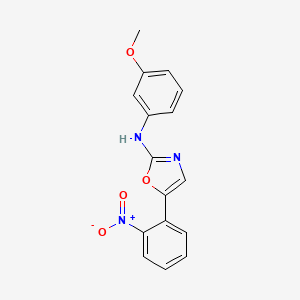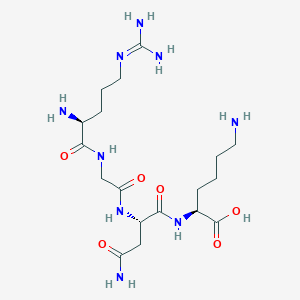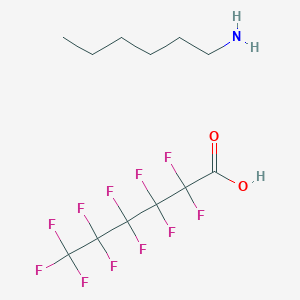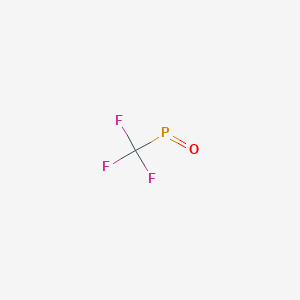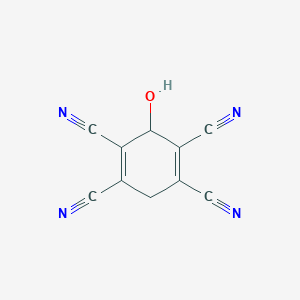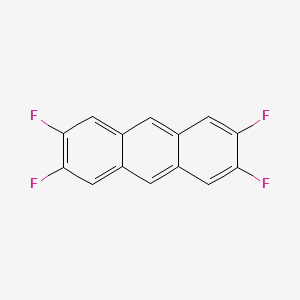
2,3,6,7-Tetrafluoroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrafluoroanthracene is a polycyclic aromatic hydrocarbon with four fluorine atoms substituted at the 2, 3, 6, and 7 positions of the anthracene ring
Preparation Methods
The synthesis of 2,3,6,7-tetrafluoroanthracene can be achieved through several methods. One approach involves the use of a double ring-closing reaction, starting from a stable protected precursor such as 1,2,4,5-benzenetetracarbaldehyde . This precursor undergoes a double intermolecular Wittig reaction followed by deprotection and intramolecular double ring-closing condensation to yield the desired anthracene derivative . Another method involves the use of 1,2-difluorobenzene and 4,5-difluorophthalic anhydride as starting materials .
Chemical Reactions Analysis
2,3,6,7-Tetrafluoroanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of products like this compound-9,10-dione .
Scientific Research Applications
2,3,6,7-Tetrafluoroanthracene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic compounds. In materials science, it is explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties . Additionally, its derivatives are studied for their photochromic and electroluminescent properties .
Mechanism of Action
The mechanism of action of 2,3,6,7-tetrafluoroanthracene involves its interaction with molecular targets through its aromatic ring system. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules. These interactions can influence various pathways, including those involved in electronic and photophysical processes .
Comparison with Similar Compounds
2,3,6,7-Tetrafluoroanthracene can be compared with other fluorinated anthracene derivatives such as 2,3,6,7-tetrabromoanthracene and 2,3,6,7-tetramethylanthracene. While these compounds share a similar anthracene backbone, the presence of different substituents (fluorine, bromine, or methyl groups) imparts unique chemical and physical properties. For example, 2,3,6,7-tetrabromoanthracene is used as a precursor for further functionalization due to the reactivity of bromine atoms .
Properties
CAS No. |
756897-55-9 |
|---|---|
Molecular Formula |
C14H6F4 |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2,3,6,7-tetrafluoroanthracene |
InChI |
InChI=1S/C14H6F4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6H |
InChI Key |
RHGMFCAIAIFCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
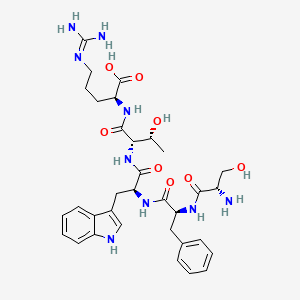
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
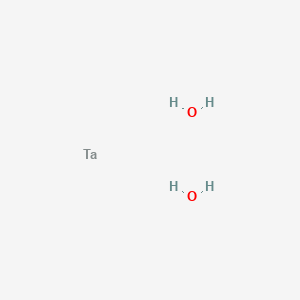

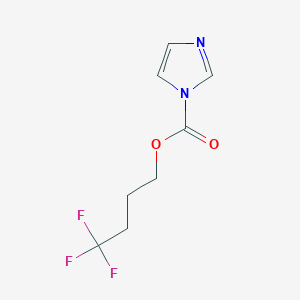
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
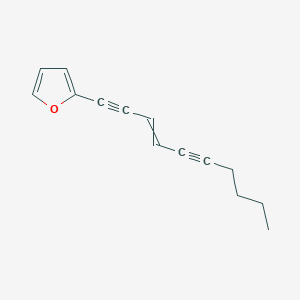
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
